6-O-sulfo-D-glucosamine

Vue d'ensemble

Description

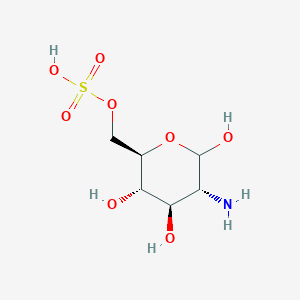

6-O-sulfo-D-glucosamine: is a monosaccharide sulfate formed by sulfating D-glucosamine at the O6 position. It is a derivative of glucosamine, which is an amino sugar and a prominent component of glycosaminoglycans such as heparan sulfate and heparin . This compound plays a crucial role in various biological processes due to its involvement in the structure and function of glycosaminoglycans.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-sulfo-D-glucosamine typically involves the enzymatic transfer of a sulfo group to the 6-OH position of glucosamine. This is achieved using heparan sulfate 6-O-sulfotransferase (6-OST), which catalyzes the transfer of the sulfo group from adenosine 3’-phospho-5’-adenylyl sulfate (PAPS) to the glucosamine . Chemoenzymatic synthesis is a widely adopted method to obtain this compound, allowing for precise control over the sulfation patterns .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant enzymes and engineered biosynthetic pathways. The process includes the expression of 6-OST in microbial systems, followed by purification and application in the sulfation of glucosamine . This method ensures high yield and purity of the compound, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 6-O-sulfo-D-glucosamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfo group to a hydroxyl group.

Substitution: The sulfo group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted glucosamine derivatives.

Applications De Recherche Scientifique

Chemistry: 6-O-sulfo-D-glucosamine is used in the synthesis of heparan sulfate and heparin oligosaccharides, which are essential for studying glycosaminoglycan structure and function .

Biology: In biological research, this compound is used to investigate the role of sulfation in cellular processes, including cell signaling and interaction with growth factors .

Medicine: this compound is a key component in the development of anticoagulant drugs, such as heparin, which are widely used in clinical settings to prevent blood clotting .

Industry: In the industrial sector, this compound is used in the production of biomaterials and as a precursor for various pharmaceuticals .

Mécanisme D'action

The mechanism of action of 6-O-sulfo-D-glucosamine involves its interaction with specific enzymes and proteins. The compound acts as a substrate for 6-O-sulfotransferase, which catalyzes the transfer of a sulfo group to the glucosamine residue. This sulfation is crucial for the biological activity of glycosaminoglycans, influencing their interaction with growth factors, cytokines, and other proteins . The molecular targets include heparan sulfate proteoglycans, which play a role in cell signaling and regulation .

Comparaison Avec Des Composés Similaires

N-acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group at the nitrogen position.

N-sulfo-D-glucosamine: A derivative with a sulfo group at the nitrogen position.

2-O-sulfo-D-glucosamine: A derivative with a sulfo group at the O2 position.

Uniqueness: 6-O-sulfo-D-glucosamine is unique due to its specific sulfation at the O6 position, which imparts distinct biological properties. This specific sulfation pattern is crucial for the biological activity of heparan sulfate and heparin, making it a valuable compound in both research and therapeutic applications .

Activité Biologique

6-O-sulfo-D-glucosamine, a sulfated derivative of glucosamine, plays a significant role in various biological processes, particularly in the context of heparan sulfate (HS) biosynthesis and its associated physiological functions. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and potential therapeutic applications.

1. Structure and Synthesis

This compound is characterized by the addition of a sulfo group at the 6-OH position of the glucosamine molecule. This modification is crucial for its biological activity, particularly in heparan sulfate chains, which are involved in numerous cellular interactions and signaling pathways.

1.1 Enzymatic Synthesis

The synthesis of this compound involves various sulfotransferases, specifically 6-O-sulfotransferases (6-OST), which catalyze the transfer of sulfate groups to the glucosamine residue. There are three isoforms of 6-OST in humans, each playing distinct roles in modifying heparan sulfate structures .

2. Biological Functions

The biological activity of this compound is multifaceted, influencing several key physiological processes:

2.1 Cell Signaling

6-O-sulfation is essential for fibroblast growth factor (FGF) signaling. It facilitates the formation of a ternary complex between FGF, heparan sulfate, and its receptor (FGFR), which is critical for initiating various signaling cascades that regulate cell proliferation and differentiation .

2.2 Anti-inflammatory Effects

Research indicates that heparin derivatives containing 6-O-sulfo groups exhibit anti-inflammatory properties by inhibiting the binding of selectins involved in leukocyte adhesion during inflammatory responses . This suggests potential therapeutic applications for conditions characterized by excessive inflammation.

2.3 Antimicrobial Activity

Recent studies have shown that derivatives of this compound possess antimicrobial properties against human pathogenic bacteria and fungi. These compounds target GlcN6P synthase, disrupting cell wall synthesis and leading to cell death .

3.1 Developmental Biology

Knockout studies in mice have demonstrated that the absence of 6-OST isoform 1 leads to severe developmental defects and embryonic lethality, highlighting its critical role in embryogenesis and tissue development .

3.2 Disease Associations

Dysfunction in 6-O-sulfation has been linked to various diseases, including rheumatoid arthritis and idiopathic hypogonadotropic hypogonadism. These associations underscore the importance of proper sulfation patterns for maintaining physiological balance .

4. Data Summary

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Cell Signaling | Facilitates FGF/HS/FGFR complex formation | Regulates cell growth and differentiation |

| Anti-inflammatory | Inhibits selectin binding | Potential treatment for inflammatory diseases |

| Antimicrobial | Targets GlcN6P synthase | Novel antimicrobial agents against pathogens |

| Developmental Role | Essential for embryonic development | Critical for normal growth and organogenesis |

| Disease Association | Linked to rheumatoid arthritis and hypogonadism | Insights into disease mechanisms |

5. Conclusion

The biological activity of this compound is integral to numerous physiological functions, particularly through its role in heparan sulfate biosynthesis and modification. Its involvement in cell signaling pathways, anti-inflammatory responses, and antimicrobial activity highlights its potential as a therapeutic target for various diseases. Further research into its mechanisms may provide deeper insights into its applications in medicine and biotechnology.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDHILKWIRSIHB-IVMDWMLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.